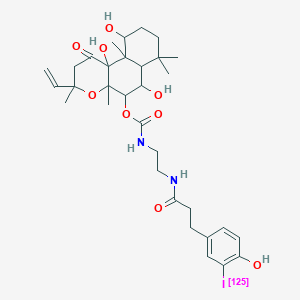
2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is a forskolin derivative that has been synthesized to study its pharmacological properties. Forskolin, a labdane diterpenoid, is extracted from the roots of Coleus forskohlii and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic AMP (cAMP) levels in cells . This compound has been specifically modified at the 7-hydroxyl position to enhance its selectivity and binding properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the modification of forskolin at the 7-hydroxyl position. The process typically includes the following steps:
Starting Material: Forskolin is used as the starting material.
Radioiodination: The modified forskolin is then radioiodinated to yield this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale synthesis using similar chemical modification techniques as described above. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Bolton-Hunter Reagent: Used for the modification of the 7-hydroxyl group.
Radioiodination Reagents:
Major Products Formed
The major product formed from the modification of forskolin is this compound, which has enhanced selectivity and binding properties compared to the parent compound .
科学的研究の応用
2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin has several scientific research applications, including:
Pharmacological Studies: Used to study the binding properties and selectivity of forskolin derivatives.
Neuroscience Research: Employed as an autoradiographic probe to study adenylyl cyclase and glucose transporter binding sites in the brain.
Antiviral Research: Forskolin derivatives, including this compound, have shown potential antiviral activity against various viruses.
作用機序
The mechanism of action of 2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . This elevation in cAMP regulates various cellular processes, including signal transduction pathways . The compound’s modification at the 7-hydroxyl position enhances its binding affinity and selectivity for specific molecular targets .
類似化合物との比較
2-(3-(4-Hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin is compared with other forskolin derivatives, such as:
6-Ihpp-forskolin: Modified at the 6-hydroxyl position and shows different selectivity for adenylyl cyclase and glucose transporters.
Deacetylforskolin: Lacks the acetyl group and has different pharmacological properties.
The uniqueness of this compound lies in its enhanced selectivity and binding properties due to the specific modification at the 7-hydroxyl position .
特性
CAS番号 |
135159-45-4 |
|---|---|
分子式 |
C32H45IN2O9 |
分子量 |
726.6 g/mol |
IUPAC名 |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]carbamate |
InChI |
InChI=1S/C32H45IN2O9/c1-7-29(4)17-22(38)32(42)30(5)21(37)12-13-28(2,3)25(30)24(40)26(31(32,6)44-29)43-27(41)35-15-14-34-23(39)11-9-18-8-10-20(36)19(33)16-18/h7-8,10,16,21,24-26,36-37,40,42H,1,9,11-15,17H2,2-6H3,(H,34,39)(H,35,41)/i33-2 |
InChIキー |
BROZLMFTKXRQLW-DSNWZYGKSA-N |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |
異性体SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I])O)C)O)C |
正規SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I)O)C)O)C |
同義語 |
(125I)7-IHPP-Fsk 2-(3-(4-hydroxy-3-(125I)iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 2-(3-(4-hydroxy-3-iodophenyl)propionamido)-N-ethyl-7-(aminocarbonyl)-7-desacetylforskolin 7-IHPP-forskolin 7-IHPP-Fsk |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















